molecular formula C8H14O7 B14735651 acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol CAS No. 5117-81-7

acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol

Katalognummer: B14735651
CAS-Nummer: 5117-81-7
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: ZDEGOYMLPOMOTD-NDXJVULZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol is a compound that combines the properties of acetic acid and a dihydrofuran diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The (2S,5R)-2,5-dihydrofuran-2,5-diol component is a diol derivative of dihydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol can be achieved through several methods. One common approach involves the condensation of acetic acid with (2S,5R)-2,5-dihydrofuran-2,5-diol under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond between the acetic acid and the diol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol involves its interaction with specific molecular targets and pathways. The diol component can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. Additionally, the acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol is unique due to its combination of acetic acid and dihydrofuran diol, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

5117-81-7

Molekularformel

C8H14O7

Molekulargewicht

222.19 g/mol

IUPAC-Name

acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol

InChI

InChI=1S/C4H6O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h1-6H;2*1H3,(H,3,4)/t3-,4+;;

InChI-Schlüssel

ZDEGOYMLPOMOTD-NDXJVULZSA-N

Isomerische SMILES

CC(=O)O.CC(=O)O.C1=C[C@H](O[C@H]1O)O

Kanonische SMILES

CC(=O)O.CC(=O)O.C1=CC(OC1O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.